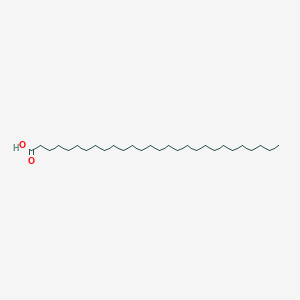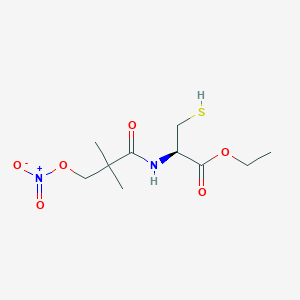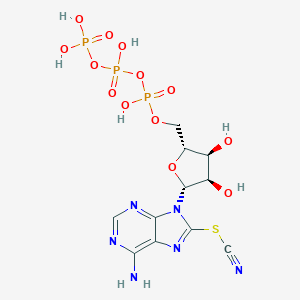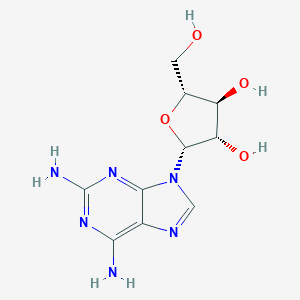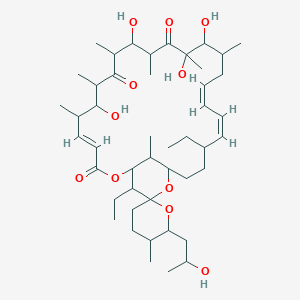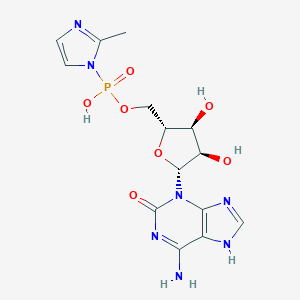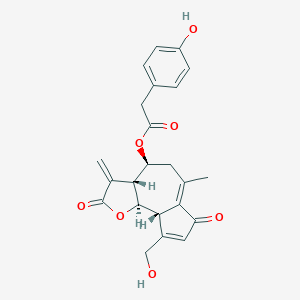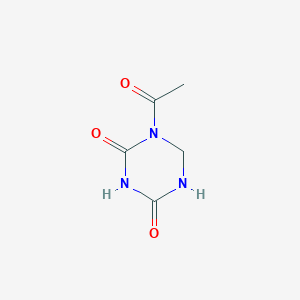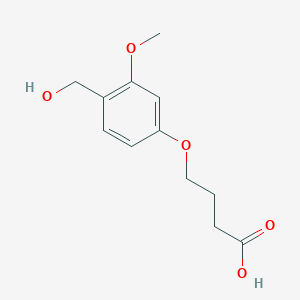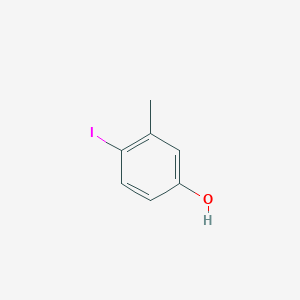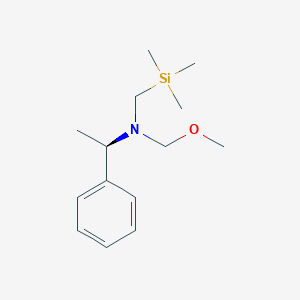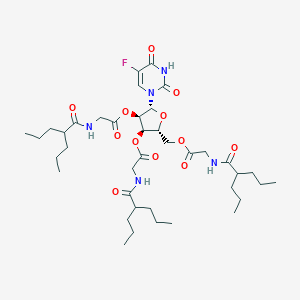
4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
192C86 is a synthetic compound known for its role as a selective prostaglandin D2 receptor agonist. It has been studied for its potential therapeutic applications, particularly in the treatment of glaucoma and cardiovascular diseases. The compound’s molecular formula is C20H33N3O4S, and it has a molecular weight of 411.564 g/mol .
Chemical Reactions Analysis
192C86 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in 192C86.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents.
Scientific Research Applications
192C86 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential in treating glaucoma by reducing intraocular pressure and its cardiovascular effects by inhibiting platelet aggregation
Mechanism of Action
192C86 exerts its effects by selectively binding to prostaglandin D2 receptors. This binding leads to the activation of specific signaling pathways, resulting in various physiological responses. For example, in the treatment of glaucoma, 192C86 reduces intraocular pressure by increasing the outflow of aqueous humor through the uveoscleral pathway . In cardiovascular applications, it inhibits platelet aggregation, thereby reducing the risk of thrombosis .
Comparison with Similar Compounds
192C86 is compared with other prostaglandin analogues such as:
572C85: Another prostaglandin D2 receptor agonist with a slightly larger maximum effect than 192C86.
L-644,698: A novel selective prostaglandin D2 receptor agonist with high affinity and specificity. 192C86 is unique in its specific receptor binding and the physiological effects it mediates, making it a valuable compound for targeted therapeutic applications.
Properties
CAS No. |
139147-26-5 |
|---|---|
Molecular Formula |
C20H33N3O4S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
4-[[3-[(E)-(2-cyclohexyl-2-hydroxyethylidene)amino]-1-ethyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]imidazol-5-yl]sulfanyl]butanoic acid |
InChI |
InChI=1S/C20H33N3O4S/c1-2-22-16-11-15(28-10-6-9-19(25)26)12-17(16)23(20(22)27)21-13-18(24)14-7-4-3-5-8-14/h13-18,24H,2-12H2,1H3,(H,25,26)/b21-13+ |
InChI Key |
YDMMNNOYPGHBEY-FYJGNVAPSA-N |
SMILES |
CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O |
Isomeric SMILES |
CCN1C2CC(CC2N(C1=O)/N=C/C(C3CCCCC3)O)SCCCC(=O)O |
Canonical SMILES |
CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O |
Synonyms |
(+-)-5-(3-carboxypropylthio)-1-(2-cyclohexyl-2-hydroxyethylideneamino)-3-ethylhexahydrocyclopenta(d)imidazol-2(1H)-one 192C86 4-((1-((2-cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


